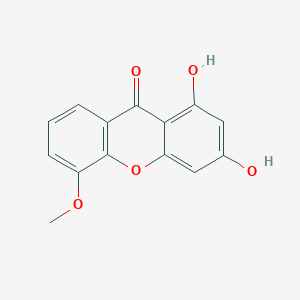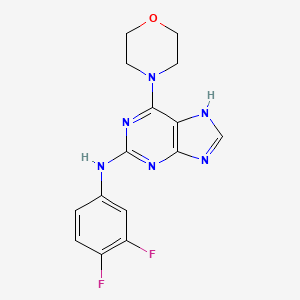![molecular formula C8H5BrClNS B2467814 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine CAS No. 2408963-18-6](/img/structure/B2467814.png)
2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H5BrClNS It is a derivative of thienopyridine, characterized by the presence of bromine, chlorine, and a methyl group on the thieno[3,2-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and chlorination of 3-methylthieno[3,2-c]pyridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove halogens.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Coupling Reactions: Employ palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted thienopyridines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of organic semiconductors and other advanced materials.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogens and the thienopyridine ring system can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloropyridine
- 2-Bromo-3-methylpyridine
- 4-Chloro-3-methylthieno[3,2-c]pyridine
Uniqueness
2-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the thienopyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-bromo-4-chloro-3-methylthieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c1-4-6-5(12-7(4)9)2-3-11-8(6)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKCUPQWCGXFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-methyl-6-phenyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2467737.png)

![Ethyl 2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]acetate](/img/structure/B2467741.png)
![(4Z)-4-[(4-chlorophenyl)methylidene]-1-(4-fluorophenyl)-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2467742.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2467743.png)
![N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2467744.png)



![7-hydroxy-3-(4-methoxyphenyl)-4-methyl-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2467751.png)
